N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide
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Overview
Description
N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Acetamide Formation: The acetamide moiety can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Coupling Reaction: The final step involves coupling the adamantyl intermediate with the acetamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and facilitate its binding to target proteins or enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]ethanamide
- N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]propionamide
- N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]butanamide
Uniqueness
N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide is unique due to its specific structural features, including the adamantyl group and the acetamide moiety. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-15(2,3)19-10-14(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAUGRFKZZIDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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